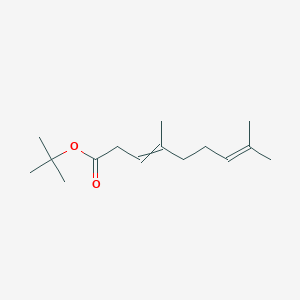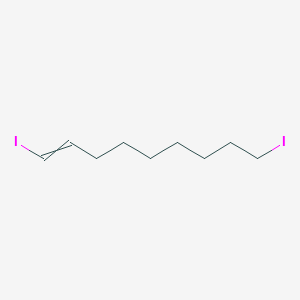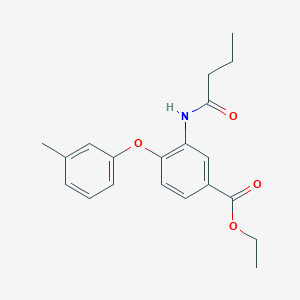![molecular formula C14H20Cl2S B14408411 [(1,1-Dichlorooctyl)sulfanyl]benzene CAS No. 83818-59-1](/img/structure/B14408411.png)
[(1,1-Dichlorooctyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,1-Dichlorooctyl)sulfanyl]benzene is an organic compound with the molecular formula C14H20Cl2S It consists of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichlorooctyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dichlorooctyl)sulfanyl]benzene typically involves the reaction of benzene with 1,1-dichlorooctane in the presence of a sulfanylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dichlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
[(1,1-Dichlorooctyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and elevated temperatures.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1,1-Dichlorooctyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1,1-Dichlorooctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dichlorooctyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparación Con Compuestos Similares
[(1,1-Dichlorooctyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(1,2-Dichlorooctyl)sulfanyl]benzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
[(1,1-Dichlorooctyl)sulfanyl]toluene: Contains a toluene ring instead of benzene, affecting its chemical properties and uses.
[(1,1-Dichlorooctyl)sulfanyl]phenol: Features a phenol group, providing different functional capabilities and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propiedades
Número CAS |
83818-59-1 |
|---|---|
Fórmula molecular |
C14H20Cl2S |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1,1-dichlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H20Cl2S/c1-2-3-4-5-9-12-14(15,16)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
Clave InChI |
MPWWRRCCCXLEMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(SC1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
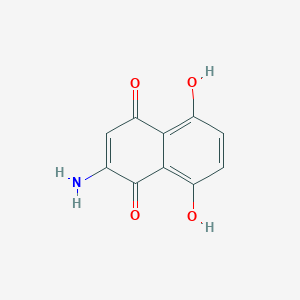
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
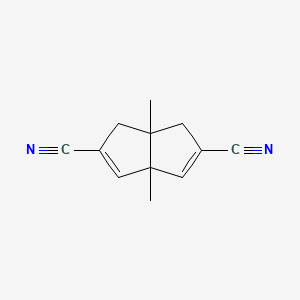
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
